Tert-butyl (bromomethyl)sulfonylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (bromomethyl)sulfonylcarbamate is a chemical compound with the molecular formula C6H12BrNO4S. It is known for its unique structure, which includes a bromomethyl group attached to a sulfonylcarbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (bromomethyl)sulfonylcarbamate typically involves the reaction of tert-butyl carbamate with bromomethyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods while ensuring proper handling and safety measures due to the reactive nature of the bromomethyl group .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (bromomethyl)sulfonylcarbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine can yield a sulfonamide derivative, while reaction with an alcohol can produce a sulfonate ester .
Scientific Research Applications
Tert-butyl (bromomethyl)sulfonylcarbamate has several applications in scientific research, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Biological Studies: Researchers use it to study the effects of sulfonylcarbamates on biological systems.
Mechanism of Action
The mechanism of action of tert-butyl (bromomethyl)sulfonylcarbamate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The bromomethyl group is highly reactive and can form stable bonds with various nucleophiles, making it a valuable tool in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-bromoethyl)carbamate: Similar in structure but with a different alkyl chain length.
Tert-butyl 4-(bromomethyl)phenylcarbamate: Contains a phenyl group instead of a sulfonyl group.
Uniqueness
Tert-butyl (bromomethyl)sulfonylcarbamate is unique due to its combination of a bromomethyl group and a sulfonylcarbamate moiety. This structure imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and research applications .
Properties
Molecular Formula |
C6H12BrNO4S |
---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
tert-butyl N-(bromomethylsulfonyl)carbamate |
InChI |
InChI=1S/C6H12BrNO4S/c1-6(2,3)12-5(9)8-13(10,11)4-7/h4H2,1-3H3,(H,8,9) |
InChI Key |
CXYMAWTUCVJMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.